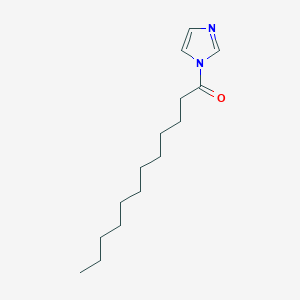
4-Dihydroxy-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dihydroxy-2-butanone is an organic compound with the molecular formula C4H8O3. It is a key intermediate in the biosynthesis of riboflavin (vitamin B2) and plays a crucial role in various biochemical processes. This compound is also known for its involvement in the formation of the xylene moiety of lumazine, which is ultimately incorporated into riboflavin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Dihydroxy-2-butanone can be synthesized through several methods. One common approach involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out at temperatures ranging from 60 to 75°C . Another method involves the bioproduction of 4-hydroxy-2-butanone via an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and environmental friendliness. The use of immobilized enzymes on functionalized single-walled carbon nanotubes has been shown to enhance the yield and stability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dihydroxy-2-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to 1,3-butanediol using specific microbial strains such as Pichia jadinii.
Substitution: The compound can participate in nucleophilic substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 4-hydroxy-2-butanone.
Reduction: The major product is 1,3-butanediol.
Wissenschaftliche Forschungsanwendungen
4-Dihydroxy-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-Dihydroxy-2-butanone involves its role as a substrate for the enzyme 3,this compound 4-phosphate synthase (RibB). This enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,this compound 4-phosphate, which is then incorporated into the xylene moiety of lumazine and ultimately into riboflavin . The reaction involves the dehydration of the first carbon and the removal of the fourth carbon of D-ribulose-5-phosphate .
Vergleich Mit ähnlichen Verbindungen
4-Dihydroxy-2-butanone can be compared with other similar compounds such as:
1,3-Butanediol: A reduction product of this compound, used in the synthesis of various chemicals.
4-Hydroxy-2-butanone: An oxidation product, used as an intermediate in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of riboflavin, which is not shared by many other compounds. Its involvement in the formation of the xylene moiety of lumazine and its subsequent incorporation into riboflavin highlights its importance in biochemical processes .
Eigenschaften
CAS-Nummer |
51299-84-4 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
4,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h4,6-7H,2H2,1H3 |
InChI-Schlüssel |
FGVRJQCLRCOIMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



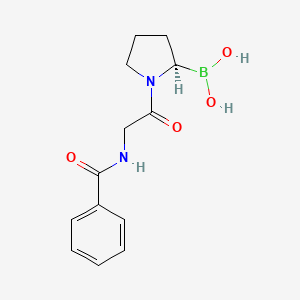

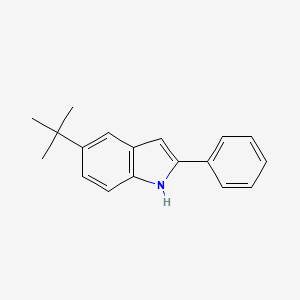

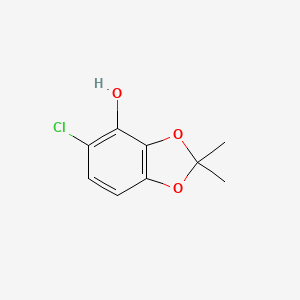
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)

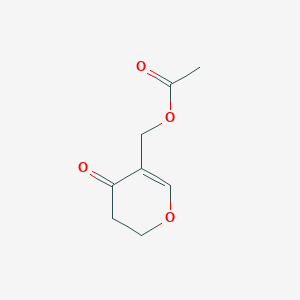
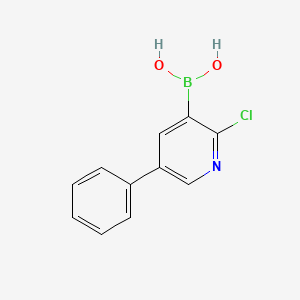
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)

